

Technical Guide: (2-Chloro-5-cyclopropylphenyl)boronic Acid

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Compound of Interest

Compound Name: (2-Chloro-5-cyclopropylphenyl)boronic acid

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Strategic Utilization in High-Value Medicinal Chemistry

Part 1: Executive Summary & Chemical Profile

(2-Chloro-5-cyclopropylphenyl)boronic acid (CAS 2225180-84-5) is a specialized organoboron building block characterized by a unique steric and electronic profile. Unlike simple phenylboronic acids, this molecule integrates a lipophilic, metabolically stable cyclopropyl motif with an ortho-chloro substituent. This combination creates a scaffold essential for synthesizing twisted biaryl systems—a critical structural feature in modern kinase inhibitors and protein-protein interaction (PPI) modulators.

This guide provides a rigorous technical analysis of its properties, synthesis, and optimized cross-coupling protocols, designed for medicinal chemists requiring high-fidelity data.

Table 1: Chemical & Physical Profile

Property	Data
CAS Number	2225180-84-5
IUPAC Name	(2-Chloro-5-cyclopropylphenyl)boronic acid
Molecular Formula	C ₉ H ₁₀ BClO ₂
Molecular Weight	196.44 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in MeOH, DMSO, CH ₂ Cl ₂ , THF; Insoluble in water
pKa (Boronic Acid)	~8.5 (Estimated based on o-Cl effect)
Storage	2–8°C, inert atmosphere (Argon/Nitrogen); Hygroscopic
SMILES	<chem>OB(O)C1=C(Cl)C=CC(C2CC2)=C1</chem>

Part 2: Structural Analysis & Reactivity

The utility of CAS 2225180-84-5 stems from the interplay between its two substituents:

- 2-Chloro Group (Steric & Electronic Handle):
 - Steric Hindrance: The chlorine atom at the ortho position imposes significant steric strain during transmetallation in Suzuki-Miyaura couplings. This often necessitates the use of specialized phosphine ligands (e.g., SPhos, XPhos) to facilitate the reaction.
 - Electronic Effect: The inductive electron-withdrawing nature (-I effect) of the chlorine acidifies the boronic acid moiety, potentially accelerating transmetallation but also increasing susceptibility to protodeboronation under basic conditions.
- 5-Cyclopropyl Group (Bioisostere):
 - Metabolic Stability: The cyclopropyl group acts as a superior bioisostere for isopropyl or ethyl groups, offering reduced oxidative metabolism (CYP450) while maintaining lipophilicity.

- Conformational Rigidity: Unlike alkyl chains, the cyclopropyl ring restricts bond rotation, potentially locking the pharmacophore into a bioactive conformation.

Part 3: Synthesis & Production Pathways

While commercial supplies are available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes Cryogenic Metal-Halogen Exchange.

Validated Synthetic Protocol

Precursor: 1-Bromo-2-chloro-5-cyclopropylbenzene.

- Activation: Dissolve the aryl bromide precursor in anhydrous THF under Argon. Cool to -78°C .^{[1][2]}
- Lithiation: Add n-Butyllithium (1.1 equiv) dropwise. The internal temperature must not exceed -70°C to prevent benzyne formation or scrambling of the chloro/bromo positions.
 - Note: The ortho-chloro group stabilizes the lithiated intermediate relative to unsubstituted phenyllithiums, but thermal sensitivity remains.
- Borylation: Add Triisopropyl borate (1.2 equiv) rapidly. Stir at -78°C for 1 hour, then allow to warm to room temperature (25°C).
- Hydrolysis: Quench with 1M HCl (aq). Extract with EtOAc.^[3]
- Purification: Recrystallization from Hexane/ CH_2Cl_2 is preferred over silica chromatography to prevent boroxine formation or non-specific binding.



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Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, prioritizing regioselectivity.

Part 4: Optimized Application Protocol (Suzuki-Miyaura Coupling)

The ortho-chloro substituent makes this boronic acid a "challenging substrate." Standard conditions ($\text{Pd}(\text{PPh}_3)_4/\text{Na}_2\text{CO}_3$) often result in low yields due to slow transmetallation or competitive protodeboronation.

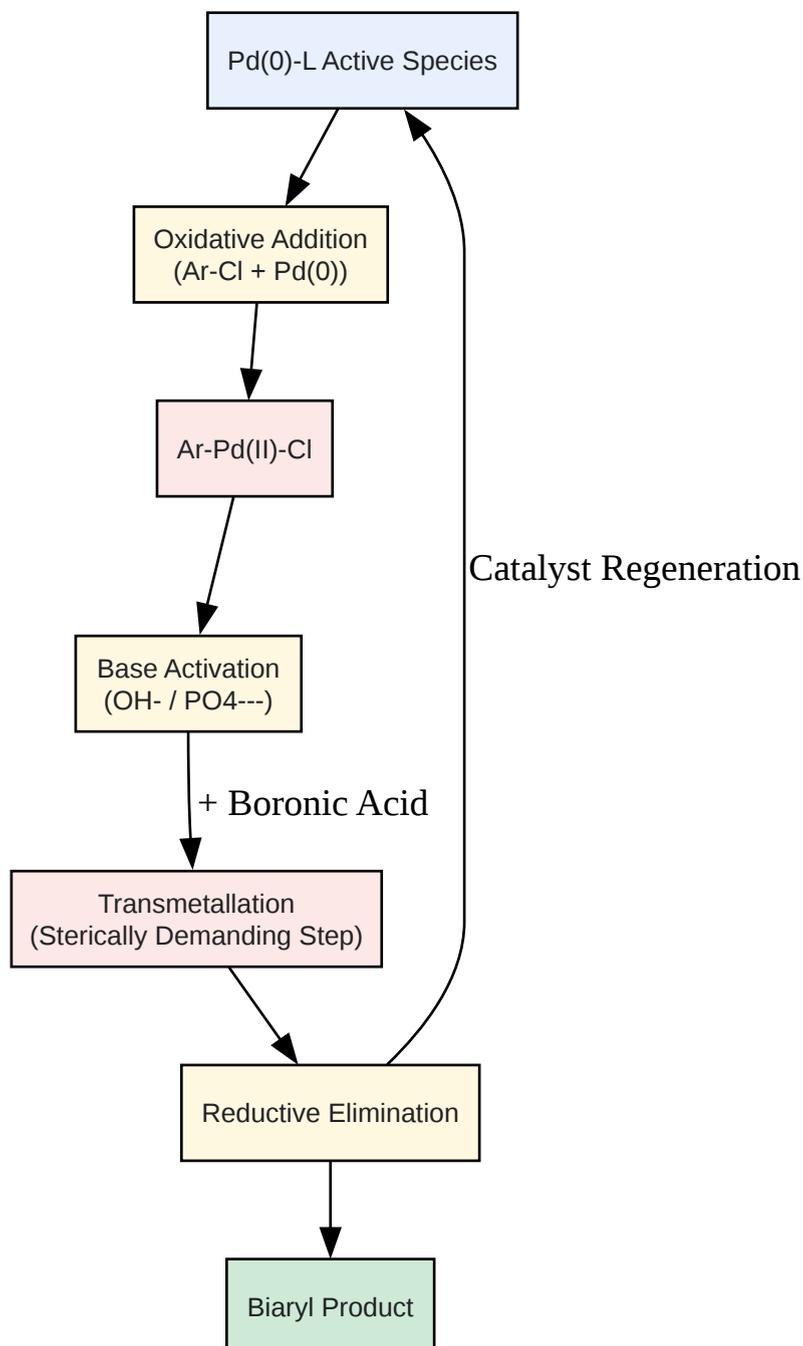
Recommended System: Buchwald Generation II Precatalysts (e.g., XPhos Pd G2). This system utilizes a bulky, electron-rich biarylphosphine ligand that facilitates oxidative addition and creates a spacious pocket for the sterically hindered transmetallation step.

Detailed Workflow

Target: Coupling with a heteroaryl chloride (e.g., 4-chloropyridine derivative).

- Reagent Prep:
 - Aryl Halide (1.0 equiv)[4]
 - **(2-Chloro-5-cyclopropylphenyl)boronic acid** (1.2 – 1.5 equiv)
 - Catalyst: XPhos Pd G2 (2–5 mol%)
 - Base: K_3PO_4 (3.0 equiv) – Phosphate is preferred over carbonate to buffer pH and minimize protodeboronation.
 - Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
- Execution:
 - Charge solids into a reaction vial.
 - Evacuate and backfill with Argon (3 cycles).
 - Add degassed solvents.[3]
 - Heat to 80–100°C for 4–12 hours. Monitor by LCMS.
- Workup:

- Filter through Celite to remove Pd black.
- Partition between EtOAc and water.[3]
- Crucial Step: If the boronic acid persists, wash the organic layer with 1M NaOH to remove unreacted boronic acid as the water-soluble boronate.



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Figure 2: Catalytic cycle highlighting the Transmetalation step, which is the rate-determining bottleneck for ortho-substituted boronic acids.

Part 5: Stability & Troubleshooting

1. Protodeboronation

The 2-chloro group increases the acidity of the boron center, making the C-B bond susceptible to hydrolytic cleavage, especially at high temperatures (>100°C) or high pH.

- Mitigation: Use anhydrous conditions if possible (e.g., Pd(OAc)₂/SPhos with K₃PO₄ in Toluene). If water is required, limit reaction time and avoid strong bases like KOH or NaOH.

2. Cyclopropyl Ring Integrity

The cyclopropyl ring is generally stable under Suzuki conditions. However, avoid strong Lewis acids (e.g., BBr₃, AlCl₃) in downstream deprotection steps, as these can trigger ring-opening or rearrangement to propenyl derivatives.

3. Boroxine Formation

Upon storage, this boronic acid may dehydrate to form a cyclic trimer (boroxine). This is reversible.

- Correction: The boroxine is equally reactive in Suzuki couplings under aqueous basic conditions, as it hydrolyzes in situ back to the monomeric acid. No pre-treatment is necessary.

References

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